molecular formula C23H21N5O2S B3311705 3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine CAS No. 946273-96-7

3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine

Cat. No. B3311705
CAS RN: 946273-96-7
M. Wt: 431.5 g/mol
InChI Key: CHDISYLHZLPSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine, also known as NPPB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. NPPB is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various cell types.

Mechanism of Action

3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a potent inhibitor of chloride channels, which are responsible for regulating the flow of chloride ions across cell membranes. By blocking chloride channels, this compound can alter the electrical and chemical properties of cells, leading to changes in cell function and behavior. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of the compound to specific sites on chloride channels, thereby preventing the flow of chloride ions across the membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various cell types. In neurons, this compound can alter synaptic transmission and plasticity, leading to changes in learning and memory. In smooth muscle cells, this compound can cause relaxation and vasodilation, leading to decreased blood pressure. In epithelial cells, this compound can alter ion transport and fluid secretion, leading to changes in mucus production and airway function.

Advantages and Limitations for Lab Experiments

3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has several advantages for use in lab experiments, including its potent inhibitory effects on chloride channels, its ability to alter cell function and behavior, and its wide range of potential applications in various fields of science. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are several potential future directions for research on 3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine, including the development of new drugs targeting chloride channels, the identification of new physiological and biochemical effects of this compound, and the exploration of its potential applications in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations of its use in lab experiments.

Scientific Research Applications

3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been extensively studied for its potential applications in various fields of science, including neuroscience, pharmacology, and physiology. In neuroscience, this compound has been used to study the role of chloride channels in synaptic transmission and plasticity. In pharmacology, this compound has been used to identify potential new drug targets for the treatment of various diseases, including cystic fibrosis and hypertension. In physiology, this compound has been used to study the effects of chloride channels on membrane potential and cell volume regulation.

properties

IUPAC Name

3-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-pyridin-4-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-31(30,21-6-5-18-3-1-2-4-20(18)17-21)28-15-13-27(14-16-28)23-8-7-22(25-26-23)19-9-11-24-12-10-19/h1-12,17H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDISYLHZLPSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
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3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
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3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
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3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
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3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
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3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine

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